Pentifylline
Overview
Description
Pentifylline, also known as oxthis compound, is a xanthine derivative used primarily as a vasodilator. It is commonly employed in the treatment of muscle pain in individuals with peripheral artery disease. The compound is known for its ability to improve blood flow by decreasing blood viscosity and enhancing erythrocyte flexibility .
Mechanism of Action
Target of Action
Pentifylline, also known as oxthis compound, is a xanthine derivative . Its primary targets are phosphodiesterase, TNF , and leukotriene . These targets play crucial roles in blood rheology, inflammation, and innate immunity .
Mode of Action
This compound acts as a competitive nonselective phosphodiesterase inhibitor . It raises intracellular cAMP, activates PKA, inhibits TNF and leukotriene synthesis, and reduces inflammation and innate immunity . It also improves the flow properties of blood by decreasing its viscosity . In patients with chronic peripheral arterial disease, this increases blood flow to the affected microcirculation and enhances tissue oxygenation .
Biochemical Pathways
This compound affects several biochemical pathways. It increases red blood cell deformability, reduces blood viscosity, and decreases the potential for platelet aggregation and thrombus formation . These effects may be due to inhibition of phosphodiesterase and an increase in intracellular levels of cyclic AMP, decreased plasma fibrinogen levels, and the inhibition of platelet aggregation .
Pharmacokinetics
This compound is rapidly and extensively absorbed at all doses . Peak plasma concentrations of this compound occur between 0.29 and 0.41 hours after dosing . Its metabolites, a secondary alcohol and two homologous carboxylic acids, show tmax values from 0.72 to 1.15 hours . This compound given as a single 100 mg intravenous infusion has a clearance of 3.62 ± 0.75 L/h/kg in healthy subjects, which decreased to 1.44 ± 0.46 L/h/kg in cirrhotic patients .
Result of Action
The molecular and cellular effects of this compound’s action include increased erythrocyte flexibility, decreased neutrophil adhesion and activation, and lowered blood viscosity . These changes improve blood flow, particularly to ischemic areas, and enhance tissue oxygenation .
Action Environment
Environmental factors such as oxygen or nutrient-deprived environments can influence the action, efficacy, and stability of this compound . In such conditions, proangiogenic factors such as VEGFs, FGF-2, PDGF, TNF-α, and IL-6, as well as stem cell factors (SCF) are released, activating the surrounding endothelial cells and triggering different cascading pathways .
Biochemical Analysis
Biochemical Properties
Pentifylline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits phosphodiesterase, leading to increased levels of cAMP within cells. This elevation in cAMP activates PKA, which in turn inhibits TNF and leukotriene synthesis, reducing inflammation and innate immunity . This compound also interacts with erythrocytes, enhancing their flexibility and reducing blood viscosity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It improves red blood cell deformability, reduces blood viscosity, and decreases platelet aggregation . Additionally, this compound has anti-inflammatory effects on neutrophils and macrophages, which can slow the progression of atherosclerosis and stabilize plaque . It also enhances cerebral blood flow and improves prognosis in congestive heart failure .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting phosphodiesterase, which raises intracellular cAMP levels. This activation of PKA leads to the inhibition of TNF and leukotriene synthesis, reducing inflammation . This compound also decreases neutrophil adhesion and activation, contributing to its anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to decrease blood and plasma viscosity, lower plasma fibrinogen, and promote fibrinolysis . These effects are mediated by this compound metabolites, which play a role in its anti-inflammatory properties . Long-term studies have shown that this compound can improve outcomes in vascular events and aid in diabetes control .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that a dosage of 25 mg/kg twice daily resulted in positive clinical responses in dogs . Higher doses can lead to adverse effects such as vomiting, diarrhea, and increased heart rate . It is important to monitor the dosage to avoid toxic effects.
Metabolic Pathways
This compound is metabolized in the liver and via erythrocytes. Its primary metabolites are active and contribute to its therapeutic effects . The metabolic pathways involve the inhibition of phosphodiesterase, leading to increased cAMP levels and activation of PKA . This results in the inhibition of TNF and leukotriene synthesis, reducing inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is approximately 45% bound to erythrocyte membranes and has a volume of distribution of 4.15 ± 0.85 following a single intravenous 100 mg dose in healthy subjects . This compound’s distribution is influenced by its binding to erythrocyte membranes and its ability to enhance red blood cell deformability .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its effects on phosphodiesterase inhibition and cAMP elevation . It does not appear to target specific organelles but rather acts throughout the cell to modulate various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentifylline can be synthesized through the reaction of theobromine with an alkali in an organic solvent. A halogenated reagent is slowly added to the reaction system under controlled temperature conditions. After the reaction, the solution is filtered, and the pH is adjusted to 10-11 using an alkali liquor. The organic phase is then extracted, washed with water, dried, concentrated, and purified to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced in extended-release tablet formulations. The process involves the addition of hydroxypropyl methylcellulose (HPMC) to a granulating solution of polyethylene glycol (PEG) 6000. The granules are then compressed into tablets, and their swelling and dissolution profiles are determined to ensure proper release rates .
Chemical Reactions Analysis
Types of Reactions: Pentifylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly in the presence of halogenated reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenated reagents like bromine or chlorine are often employed.
Major Products: The primary products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .
Scientific Research Applications
Pentifylline has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: this compound is studied for its effects on cellular processes, including erythrocyte flexibility and leukocyte activity.
Medicine: The compound is used to treat conditions such as intermittent claudication, diabetic nephropathy, and chronic venous leg ulcers. .
Comparison with Similar Compounds
Theophylline: Another xanthine derivative used primarily for its bronchodilator effects.
Caffeine: A well-known stimulant that also belongs to the xanthine family.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Uniqueness of Pentifylline: this compound is unique in its ability to improve blood flow and reduce blood viscosity, making it particularly effective in treating peripheral artery disease and related conditions. Unlike other xanthine derivatives, this compound has significant anti-inflammatory properties, which contribute to its wide range of medical applications .
Properties
IUPAC Name |
1-hexyl-3,7-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWQRJMESRRJJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057609 | |
Record name | Pentifylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028-33-7 | |
Record name | Pentifylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1028-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentifylline [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentifylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13634 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentifylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentifylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTIFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBM1C4K26S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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